Z-D-Glu-OBzl
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Glu-OBzl typically involves the protection of the amino group of D-glutamic acid with a benzyloxycarbonyl (Cbz) group. The carboxyl group is then esterified with benzyl alcohol. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Z-D-Glu-OBzl undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield D-glutamic acid and benzyl alcohol.
Reduction: The Cbz group can be removed by catalytic hydrogenation to yield the free amino acid.
Substitution: The benzyl ester can be substituted with other protecting groups or functional groups
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution
Major Products:
Hydrolysis: D-glutamic acid and benzyl alcohol.
Reduction: D-glutamic acid.
Substitution: Depends on the nucleophile used
Scientific Research Applications
Chemistry: Z-D-Glu-OBzl is widely used in peptide synthesis as a protecting group for the amino group. It helps in the stepwise construction of peptides by preventing unwanted side reactions .
Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It is also used in the synthesis of peptide-based drugs and inhibitors .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various peptide-based therapeutics. It is also used in the production of diagnostic reagents and biochemical assays .
Mechanism of Action
Z-D-Glu-OBzl exerts its effects by protecting the amino group of D-glutamic acid during chemical reactions. The Cbz group prevents unwanted side reactions, allowing for the selective modification of other functional groups. The ester bond can be hydrolyzed or reduced to yield the free amino acid, which can then participate in further reactions .
Comparison with Similar Compounds
Boc-D-Glu-OBzl: Another derivative of D-glutamic acid with a tert-butyloxycarbonyl (Boc) protecting group.
Fmoc-D-Glu-OBzl: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group
Uniqueness: Z-D-Glu-OBzl is unique due to its Cbz protecting group, which provides stability under a wide range of reaction conditions. This makes it particularly useful in peptide synthesis where multiple steps and harsh conditions are often required .
Properties
IUPAC Name |
(4R)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,22,23)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHKODOUMSMUAF-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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